ethyl (3Z)-3-(phenylhydrazinylidene)butanoate
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Overview
Description
Ethyl (3Z)-3-(phenylhydrazinylidene)butanoate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a phenylhydrazinylidene group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3Z)-3-(phenylhydrazinylidene)butanoate typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3Z)-3-(phenylhydrazinylidene)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The phenylhydrazinylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl (3Z)-3-(phenylhydrazinylidene)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes and pigments due to its chemical reactivity.
Mechanism of Action
The mechanism of action of ethyl (3Z)-3-(phenylhydrazinylidene)butanoate involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can undergo hydrolysis to release active intermediates that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3Z)-3-(phenylhydrazinylidene)propanoate
- Ethyl (3Z)-3-(phenylhydrazinylidene)pentanoate
- Methyl (3Z)-3-(phenylhydrazinylidene)butanoate
Uniqueness
This compound is unique due to its specific structural configuration and the presence of the phenylhydrazinylidene group
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl (3Z)-3-(phenylhydrazinylidene)butanoate |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-12(15)9-10(2)13-14-11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3/b13-10- |
InChI Key |
APOGMIIQZNTEGK-RAXLEYEMSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N\NC1=CC=CC=C1)/C |
Canonical SMILES |
CCOC(=O)CC(=NNC1=CC=CC=C1)C |
Origin of Product |
United States |
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